molecular formula C18H36CuN2S4 B172954 Copper dibutyldithiocarbamate CAS No. 13927-71-4

Copper dibutyldithiocarbamate

Cat. No.: B172954
CAS No.: 13927-71-4
M. Wt: 472.3 g/mol
InChI Key: IXPUJMULXNNEHS-UHFFFAOYSA-L
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Description

Copper dibutyldithiocarbamate is a coordination complex that belongs to the family of copper dithiocarbamates. These compounds have been known for over a century and are widely used in various fields due to their unique chemical properties. This compound is particularly notable for its applications in materials science, biology, and medicine .

Mechanism of Action

Target of Action

Copper dibutyldithiocarbamate primarily targets the cellular proteasome and the transcription factor NF-E2-related factor 2 (Nrf2) . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Mode of Action

The compound’s anticancer activity is attributed to its ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism distinct from clinically used drugs like bortezomib, targeting the 19S rather than the 20S proteasome . In addition, this compound activates Nrf2 in vascular endothelial cells . The copper complex rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins .

Biochemical Pathways

The activation of Nrf2 leads to the upregulation of antioxidant and phase II xenobiotic enzymes . This includes the expression of heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and γ-glutamylcysteine synthetase , which are downstream proteins of Nrf2. These proteins play crucial roles in the body’s defense against oxidative stress.

Pharmacokinetics

Its intracellular accumulation is higher than that of Cu(II) and Cu(I) . This rapid cellular uptake suggests that the compound may have good bioavailability.

Result of Action

The activation of Nrf2 by this compound results in the upregulation of antioxidant and phase II xenobiotic enzymes . This can lead to increased cellular resistance to oxidative stress, which may contribute to its anticancer effects .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of copper ions . The compound’s activity is dependent on the intramolecular interaction between copper and the dithiocarbamate ligand . Therefore, conditions that affect this interaction could potentially influence the compound’s action, efficacy, and stability.

Future Directions

The presence of nitrogen and sulfur coordination modes has made dithiocarbamates to be successfully applied as anticancer agents . Future research will review papers on groups of aliphatic and aromatic dithiocarbamates and compare their anticancer activities with each other .

Preparation Methods

Copper dibutyldithiocarbamate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) diacetate with zinc(II) bis(dibutyldithiocarbamate) in a biphasic mixture of dichloromethane, water, and aqueous ammonia at room temperature under aerobic conditions . The reaction conditions are typically mild, and the product is obtained in high yield.

Industrial production methods often involve the use of copper salts and dithiocarbamate ligands in organic solvents. The reaction is usually carried out at controlled temperatures to ensure the formation of the desired coordination complex .

Chemical Reactions Analysis

Copper dibutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Copper dibutyldithiocarbamate can be compared with other copper dithiocarbamate complexes, such as copper diethyldithiocarbamate and copper dimethyldithiocarbamate. These compounds share similar coordination chemistry but differ in their substituents and specific applications .

This compound is unique due to its specific substituents and its diverse applications in various fields.

Properties

IUPAC Name

copper;N,N-dibutylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPUJMULXNNEHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36CuN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13927-71-4
Record name (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13927-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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CAS No.

52691-95-9, 13927-71-4
Record name Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52691-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(dibutylcarbamodithioato-S,S')copper
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(dibutyldithiocarbamato-S,S')copper
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystallographic orientation of ZnS nanostructures, synthesized using zinc dibutyldithiocarbamate, influence their optical properties?

A2: Research indicates that varying the crystallographic orientation of 1D wurtzite ZnS nanostructures, synthesized using precursors like zinc dibutyldithiocarbamate, can tune their bandgap and consequently, their emission properties []. Specifically, changing the growth direction from <002> to <210> can shift the band-edge emission from ≈338 to ≈345 nm []. This control over optical properties is crucial for potential applications in optoelectronic devices.

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